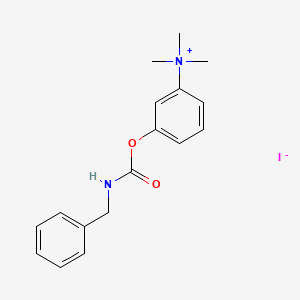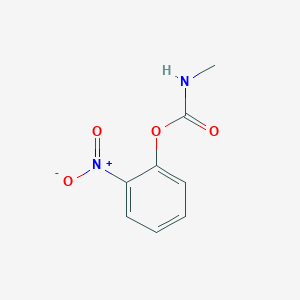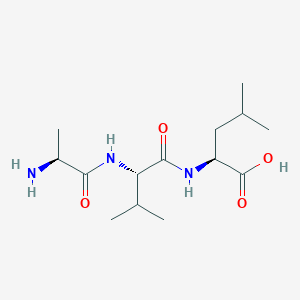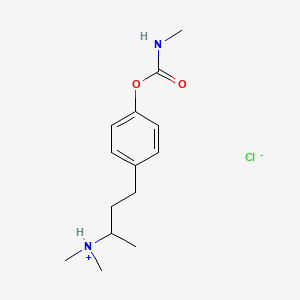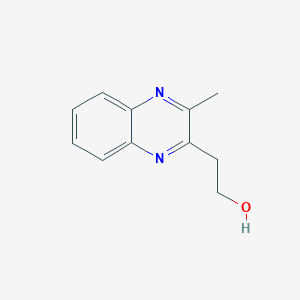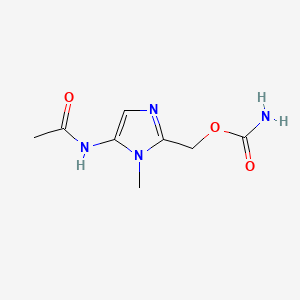
N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide is a complex organic compound featuring an imidazole ring, an acetamide group, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide typically involves multi-step organic reactions. One common method begins with the synthesis of the imidazole core, followed by functionalization to introduce the acetamide and carbamate groups. Specific details such as solvents, catalysts, and temperature conditions can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial synthesis may employ similar steps but optimized for large-scale production. Automated reaction setups and continuous flow techniques can enhance efficiency and scalability. Purification methods like chromatography or crystallization ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide undergoes various chemical reactions including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Can be reduced using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitutions may occur at various positions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkoxides or electrophiles such as acyl chlorides, often in polar aprotic solvents.
Major Products Formed: The major products formed depend on the specific reactions. Oxidation may yield carboxylic acids or ketones, reduction may yield primary amines, and substitution reactions can produce a variety of derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide is utilized in various research areas:
Chemistry: Used as a precursor in the synthesis of more complex molecules or as a reagent in reaction mechanisms studies. Biology: Studied for its potential as an enzyme inhibitor or as a part of biochemical pathways. Medicine: Investigated for therapeutic properties or as a model compound in drug development. Industry: Employed in material science for developing novel polymers or coatings.
Wirkmechanismus
The mechanism by which N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide exerts its effects is multi-faceted:
Molecular Targets and Pathways: It may interact with specific enzymes, altering their activity, or bind to receptor sites, modulating signal transduction pathways. The presence of functional groups like the carbamate and acetamide can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-4-yl)acetamide: Slight variation in the position of the functional groups can lead to different reactivity and applications.
N-(2-(Hydroxy)methyl-1-methyl-1H-imidazol-5-yl)acetamide: The presence of a hydroxyl group instead of the carbamate can significantly change its chemical properties and applications.
N-(1-Methyl-1H-imidazol-5-yl)acetamide: Lacks the aminocarbonyl group, leading to unique interaction properties and uses.
The uniqueness of N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide lies in its specific functional group arrangement, offering distinct chemical and biological activities.
Eigenschaften
CAS-Nummer |
91260-87-6 |
|---|---|
Molekularformel |
C8H12N4O3 |
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
(5-acetamido-1-methylimidazol-2-yl)methyl carbamate |
InChI |
InChI=1S/C8H12N4O3/c1-5(13)11-6-3-10-7(12(6)2)4-15-8(9)14/h3H,4H2,1-2H3,(H2,9,14)(H,11,13) |
InChI-Schlüssel |
OHXCEWNVKPDFRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CN=C(N1C)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


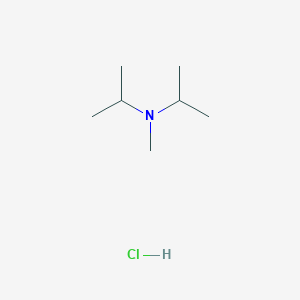
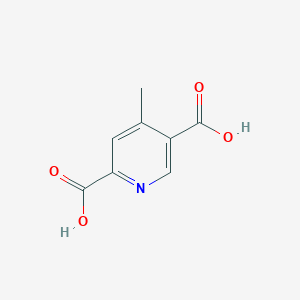
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
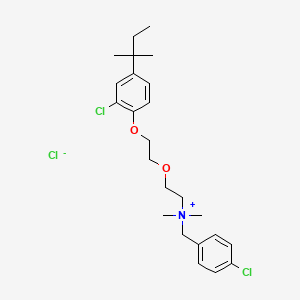
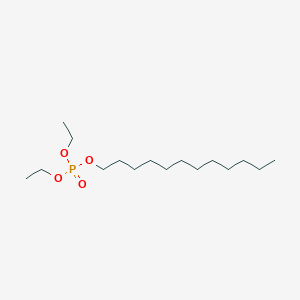
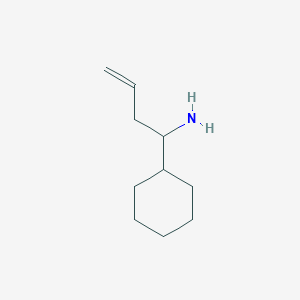

![N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
